molecular formula C13H17BrO B8571788 6-(1-Bromoethyl)-4,4-dimethylchroman CAS No. 88579-21-9

6-(1-Bromoethyl)-4,4-dimethylchroman

Cat. No. B8571788
Key on ui cas rn: 88579-21-9
M. Wt: 269.18 g/mol
InChI Key: LNRBXIPTGYCCGX-UHFFFAOYSA-N
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Patent
US04808597

Procedure details

To a stirred solution of 6.0 g (29.1 mmol) of 4,4-dimethyl-6-(1-hydroxyethyl)chroman and 1.15 g (14.5 mmol) of pyridine in 25 ml of hexane, was added 3.92 g (14.5 mmol) of phosphorus tribromide, at ca. 0° C. Stirring was continued at ca. 0° C. for 1 hour, and then the reaction mixture was poured into 500 ml of diethyl ether. The ether was washed with water, dried (MgSO4) and evaporated in vacuo to give 6.0 g (78% yield) of the title compound as an oil.
Name
4,4-dimethyl-6-(1-hydroxyethyl)chroman
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH:12](O)[CH3:13])[CH:10]=2)[O:5][CH2:4][CH2:3]1.N1C=CC=CC=1.P(Br)(Br)[Br:23].C(OCC)C>CCCCCC>[Br:23][CH:12]([C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[O:5][CH2:4][CH2:3][C:2]2([CH3:15])[CH3:1])[CH3:13]

Inputs

Step One
Name
4,4-dimethyl-6-(1-hydroxyethyl)chroman
Quantity
6 g
Type
reactant
Smiles
CC1(CCOC2=CC=C(C=C12)C(C)O)C
Name
Quantity
1.15 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3.92 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
25 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ca. 0° C
WASH
Type
WASH
Details
The ether was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(C)C=1C=C2C(CCOC2=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 153.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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